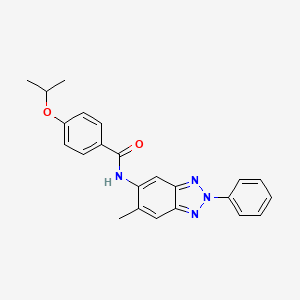
1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a 2,4,6-trifluorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of 2,4,6-trifluorophenyl-substituted alkenes with diazo compounds in the presence of a metal catalyst such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene, and the process is carried out at room temperature to moderate temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropane ring provides structural rigidity, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile
- 1-(2,4,6-Trichlorophenyl)cyclopropane-1-carbonitrile
- 1-(2,4,6-Trimethylphenyl)cyclopropane-1-carbonitrile
Comparison: 1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly affects its chemical reactivity and biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity compared to its difluoro and trichloro analogs. Additionally, the trifluoromethyl groups can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H6F3N |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6F3N/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10/h3-4H,1-2H2 |
InChI Key |
NGJGDOSZKFMYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


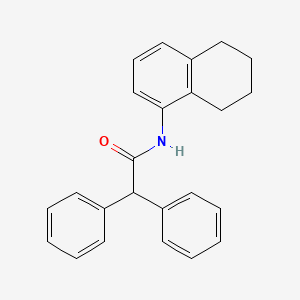
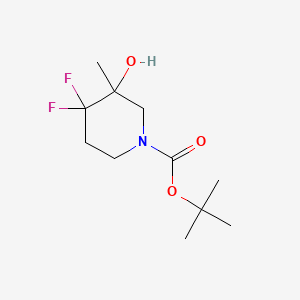
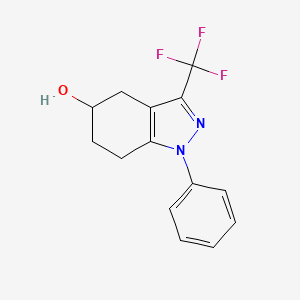
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
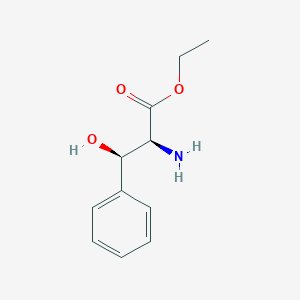
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
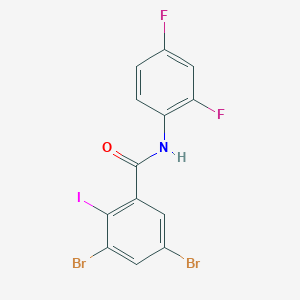
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)

